2-Fluoro-4-methoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-methoxyphenylboronic acid and related compounds involves multiple steps, including O-methylation, demethylation, and palladium-catalyzed cross-coupling reactions. Notably, the synthesis of similar fluorine-containing compounds often leverages palladium-catalyzed cascade reactions for constructing complex skeletons with excellent selectivity, demonstrating the versatility of fluorine in organic synthesis (Xiong et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of fluorine-substituted compounds reveals the influence of fluorine on the stability and reactivity of these molecules. The structures and properties of fluorine-substituted phenylboronic acids, for example, have been thoroughly investigated, showing how the position of fluorine substituents affects the compounds' behavior (Kowalska et al., 2016).
Chemical Reactions and Properties
Fluorine-substituted phenylboronic acids are involved in a variety of chemical reactions, including Suzuki cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds in organic synthesis. The presence of fluorine often enhances the reactivity of boronic acids in these reactions, making them valuable tools for constructing complex organic frameworks (Chen et al., 2016).
Scientific Research Applications
Fluorescence Quenching Mechanism Studies :
- The fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, has been studied at room temperature using steady-state fluorescence measurements. These studies help in understanding the quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance which are crucial for applications in sensing and molecular interactions (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity and Tautomeric Cyclization Equilibria :
- Isomeric fluoro-2-formylphenylboronic acids, including 4-fluoro-2-formylphenylboronic acid, have been found active against a series of fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a crucial role in observed activity, which is essential for the development of antifungal drugs (Borys et al., 2019).
Supramolecular Assemblies :
- Phenylboronic acids, including 4-methoxyphenylboronic acid derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These are formed due to hydrogen bonding between hetero N-atoms and -B(OH)2, contributing to the understanding of molecular recognition and assembly phenomena (Pedireddi & Seethalekshmi, 2004).
Electron-Poor Arylboronic Acids in Cross-Coupling Reactions :
- Electron-poor, fluoro-containing arylboronic acids, like those related to 2-Fluoro-4-methoxyphenylboronic acid, have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling of aryl arenesulfonates. These reactions are important for the synthesis of complex molecules in pharmaceuticals and material science (Chen, Xing, Dong, & Hu, 2016).
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2-Fluoro-4-methoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target but is involved in the synthesis of biologically active molecules .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron-based reagent that couples with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways. The products of these reactions can be used to synthesize various biologically active molecules, including GSK-3β inhibitors, NR2B subtype of NMDA receptor antagonists with antidepressant activity, and dual modulators of inflammation and bone loss .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of this compound in chemical reactions can be influenced by various environmental factors. These include the presence of a suitable base and palladium catalyst, the temperature, and the solvent used . Proper storage and handling are also crucial to maintain its reactivity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4-methoxyphenylboronic acid are largely defined by its boronic acid group. Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds
Molecular Mechanism
It is known that boronic acids can form reversible covalent bonds with biomolecules, which can lead to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids can participate in various metabolic reactions due to their ability to form reversible covalent bonds with biomolecules
properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIXJDBPYBAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578330 | |
Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162101-31-7 | |
Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162101317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Fluoro-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Fluoro-4-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K5JMW95V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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